2-(4-Butoxyphenyl)-5-phenylpyrimidine
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Overview
Description
2-(4-Butoxyphenyl)-5-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes both butoxyphenyl and phenyl groups, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxyaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent like ammonium acetate to form the pyrimidine ring. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or butoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butoxyphenyl)-5-methylpyrimidine
- 2-(4-Butoxyphenyl)acetamide
- Butonitazene
Uniqueness
2-(4-Butoxyphenyl)-5-phenylpyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51327-79-8 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C20H20N2O/c1-2-3-13-23-19-11-9-17(10-12-19)20-21-14-18(15-22-20)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3 |
InChI Key |
GZNDZSGDTGGQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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